

The Discovery and Development of AZD4017: A Selective 11 β -HSD1 Inhibitor

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Compound of Interest

Compound Name: AZD 4017

Cat. No.: B1684383

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Abstract

AZD4017 is a potent and selective inhibitor of the enzyme 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1). This enzyme plays a crucial role in the intracellular conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action in key metabolic tissues. By inhibiting 11 β -HSD1, AZD4017 represents a therapeutic strategy to mitigate the detrimental effects of excess cortisol in a variety of disease states. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of AZD4017, with a focus on its mechanism of action, pharmacokinetic profile, and efficacy in various therapeutic areas. Detailed experimental protocols and quantitative data are presented to offer a thorough resource for researchers and scientists in the field of drug development.

Introduction

Glucocorticoids, primarily cortisol in humans, are essential steroid hormones that regulate a wide array of physiological processes, including metabolism, inflammation, and stress response. While systemic cortisol levels are tightly controlled by the hypothalamic-pituitary-adrenal (HPA) axis, local cortisol concentrations within specific tissues are further modulated by the activity of 11 β -hydroxysteroid dehydrogenase enzymes. 11 β -HSD1, a NADP(H)-dependent enzyme, is highly expressed in metabolic tissues such as the liver, adipose tissue, and skeletal

muscle.^[1] It primarily acts as a reductase, converting inactive cortisone to active cortisol, thus amplifying local glucocorticoid receptor activation.^[1]

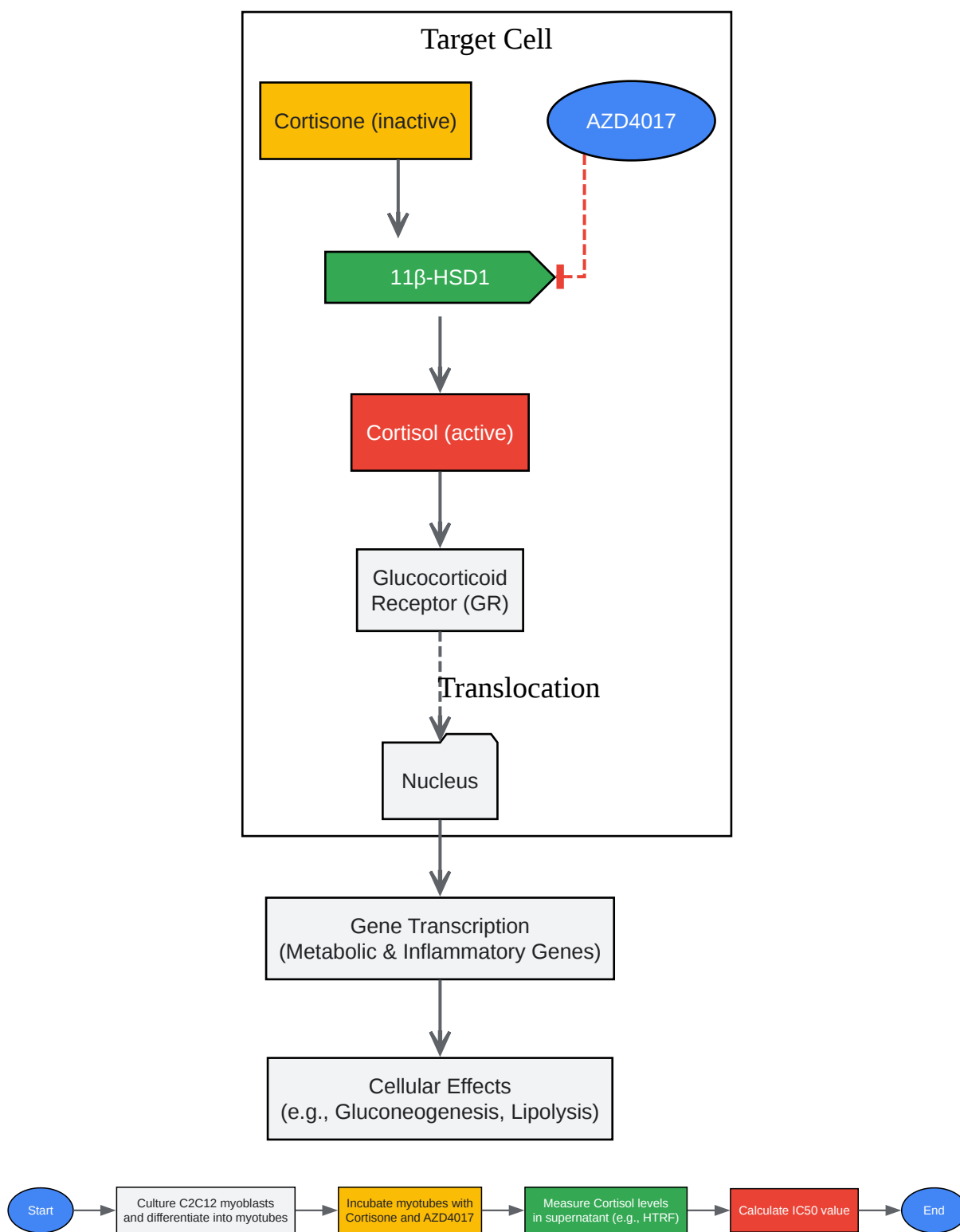
Dysregulation of 11 β -HSD1 activity has been implicated in the pathophysiology of numerous metabolic disorders, including obesity, metabolic syndrome, and type 2 diabetes.

Consequently, the inhibition of 11 β -HSD1 has emerged as an attractive therapeutic target.

AZD4017 was developed as a potent, selective, and orally bioavailable inhibitor of 11 β -HSD1, with the aim of reducing local cortisol concentrations and thereby ameliorating the features of these metabolic conditions.^[2]^[3]

Mechanism of Action and Signaling Pathway

AZD4017 is a competitive inhibitor of 11 β -HSD1.^[4] By selectively binding to the enzyme, it blocks the conversion of cortisone to cortisol within target cells.^[1] This reduction in intracellular cortisol leads to decreased activation of the glucocorticoid receptor (GR), a nuclear hormone receptor that, upon ligand binding, translocates to the nucleus and modulates the transcription of target genes. The downstream effects of reduced GR activation are tissue-specific and depend on the physiological role of glucocorticoids in that particular tissue.



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